Cas no 115299-15-5 (2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester)

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole-based ester compound with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxyphenyl substituent, which may enhance solubility and bioavailability, along with a methylthiazole core contributing to its stability and reactivity. The ethyl ester group facilitates further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity grades ensure consistency in research applications, while its well-defined structure supports precise mechanistic studies in medicinal chemistry and material science.
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester structure
115299-15-5 structure
Product Name:2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
CAS No:115299-15-5
MF:C14H15NO3S
MW:277.338802576065
MDL:MFCD27391808
CID:5176607
Update Time:2026-03-05

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
    • 4-Thiazolecarboxylic acid, 2-(4-methoxyphenyl)-5-methyl-, ethyl ester
    • MDL: MFCD27391808
    • Inchi: 1S/C14H15NO3S/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
    • InChI Key: QHYZIOGPCMVEPK-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C(OCC)=O)N=C1C1=CC=C(OC)C=C1

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Amadis Chemical Company Limited
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(CAS:115299-15-5)2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
Order Number:A1105159
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:42
Price ($):835.0/268.0
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Additional information on 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Professional Introduction to 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS No. 115299-15-5)

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester, with the CAS number 115299-15-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 4-methoxyphenyl group and a methylthiazole core, contribute to its unique chemical properties and biological relevance.

The synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester involves a series of well-established organic reactions, including condensation, cyclization, and esterification. The precise arrangement of functional groups on the thiazole ring and the aromatic ring is crucial for its biological activity. This compound has been studied for its potential role in various pharmacological applications, particularly in the context of antimicrobial and anti-inflammatory agents.

Recent research has highlighted the importance of thiazole derivatives in medicinal chemistry. Studies have demonstrated that modifications in the structure of thiazole compounds can significantly alter their biological properties. For instance, the introduction of an ethyl ester group at the 4-carboxylic position enhances the solubility and bioavailability of the molecule, making it more suitable for pharmaceutical formulations. Additionally, the presence of a 4-methoxyphenyl group appears to enhance its interaction with biological targets, thereby increasing its efficacy.

In vitro studies have shown that 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester exhibits promising antimicrobial activity against various bacterial and fungal strains. The mechanism of action likely involves inhibition of key enzymatic pathways essential for microbial survival. Furthermore, preliminary investigations suggest that this compound may also possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

The structural diversity of thiazole derivatives allows for extensive chemical modifications, which can be tailored to optimize specific biological activities. Researchers have explored various synthetic strategies to develop analogs of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester with enhanced potency and selectivity. These efforts have led to the identification of several novel compounds with improved pharmacological profiles.

The role of computational chemistry in the design and optimization of thiazole-based drugs cannot be overstated. Molecular modeling techniques have been employed to predict the binding affinity and interactions of this compound with biological targets. These studies have provided valuable insights into the structural requirements for optimal activity, guiding the development of more effective derivatives.

The pharmaceutical industry has shown increasing interest in thiazole derivatives due to their versatility and potential therapeutic applications. Several clinical trials are underway to evaluate the safety and efficacy of novel thiazole-based drugs in treating various diseases. The results from these trials are expected to further validate the importance of compounds like 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester in modern medicine.

The environmental impact and sustainability considerations are also critical in the development of new pharmaceuticals. The synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester has been optimized to minimize waste and reduce energy consumption. Green chemistry principles have been incorporated into synthetic protocols, ensuring that future production processes are environmentally friendly.

In conclusion, 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS No. 115299-15-5) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable candidate for further research and development. As our understanding of medicinal chemistry continues to evolve, compounds like this are likely to play a crucial role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:115299-15-5)2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
A1105159
Purity:99%/99%
Quantity:5g/1g
Price ($):835.0/268.0
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